4-[3-(3-溴苯基)-1,2,4-噁二唑-5-基]-2-(2-甲基苯基)邻苯二酮-1(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, a methylphenyl group, and a phthalazinone ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The presence of the oxadiazole and phthalazinone rings in the compound suggests it may have planar sections, which could lead to interesting stacking behavior in the solid state . The bromine atom is a heavy atom that could be involved in halogen bonding interactions .Chemical Reactions Analysis
The compound contains several reactive sites. The bromine could be displaced in a nucleophilic aromatic substitution reaction. The oxadiazole ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any additional functional groups .科学研究应用
抗微生物应用
一些研究已经合成邻苯二氮酮衍生物来探索它们的抗微生物特性。例如,已经创造出衍生物,目的是研究它们针对各种细菌和真菌菌株的抗微生物活性。一些化合物展示出了显著的抗微生物活性,突出了它们在解决微生物耐药性和感染治疗策略方面的潜力。
- El-Hashash 等(2012)合成了新的 1,2,4-三唑-、1,3,4-恶二唑-、1,3,4-噻二唑-和吡唑邻苯二氮酮衍生物来研究它们的抗微生物活性 (El-Hashash 等,2012)。
- Sridhara 等(2010)设计并合成了新的 2-取代邻苯二氮-1(2H)-酮衍生物,展示出了针对各种细菌和真菌菌株的抗微生物活性 (Sridhara 等,2010)。
抗癌和抗增殖活性
对邻苯二氮酮衍生物的研究也扩展到评估它们的抗癌和抗增殖活性。这些研究调查了这些化合物抑制癌细胞生长的潜在机制,为未来的癌症治疗药物开发奠定了基础。
- Hekal 等(2020)报告了新型 4-(5-巯基-1,3,4-恶二唑-2-基)邻苯二氮-1(2H)-酮衍生物的合成和生物学评估,证明了针对肝癌和乳腺癌细胞系具有显著的抗增殖活性,同时不影响正常成纤维细胞。这项研究提出了潜在的作用机制,包括细胞周期阻滞和凋亡诱导,并得到了分子对接研究的支持 (Hekal 等,2020)。
安全和危害
未来方向
属性
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-7-2-5-12-19(14)28-23(29)18-11-4-3-10-17(18)20(26-28)22-25-21(27-30-22)15-8-6-9-16(24)13-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSNHDRUTTYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。